The synthesis of (3R,5S,E)-Methyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate is a multi-step process involving various chemical transformations. While the provided abstracts don't offer a detailed synthetic route for this specific molecule, the synthesis of similar HMG-CoA reductase inhibitors, like Rosuvastatin Calcium, has been extensively studied. [] These syntheses typically involve constructing the core quinoline structure followed by introducing the side chain containing the crucial 3,5-dihydroxyhept-6-enoate moiety. Stereoselective methods are often employed to obtain the desired (3R,5S,E)-isomer.
The mechanism of action of (3R,5S,E)-Methyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate is not directly discussed in the provided abstracts. As an intermediate in the synthesis of Rosuvastatin Calcium, it is not expected to possess inherent biological activity. Rosuvastatin Calcium itself acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. [] By inhibiting this enzyme, Rosuvastatin Calcium effectively reduces cholesterol production in the liver.
The primary application of (3R,5S,E)-Methyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate is its role as a key intermediate in the synthesis of Rosuvastatin Calcium. [] This compound is crucial for constructing the drug's structure and imparting its biological activity. Therefore, optimizing the synthesis and purification of (3R,5S,E)-Methyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate directly impacts the production efficiency and quality of Rosuvastatin Calcium.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5